

Application Note: Quantification of 2,5-Furandione, 3-pentyl- using Reversed-Phase HPLC

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Compound of Interest

Compound Name: 2,5-Furandione, 3-pentyl-

Cat. No.: B15467850

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Introduction

2,5-Furandione, 3-pentyl- is a substituted furanone derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a validated reversed-phase HPLC method with UV detection for the determination of **2,5-Furandione, 3-pentyl-**. The method is sensitive, specific, and provides a linear response over a practical concentration range.

Materials and Methods

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Chemicals and Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- **2,5-Furandione, 3-pentyl-** reference standard (purity >99%)

Chromatographic Conditions:

A reversed-phase C18 column is utilized for the separation. The mobile phase consists of a gradient mixture of acetonitrile and water with a small amount of phosphoric acid to ensure good peak shape.

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Gradient	0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 µL

Experimental Protocols

Standard Solution Preparation:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2,5-Furandione, 3-pentyl-** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial condition (50:50 Water:Acetonitrile with 0.1% Phosphoric Acid).

Sample Preparation:

- Accurately weigh the sample containing **2,5-Furandione, 3-pentyl-**.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

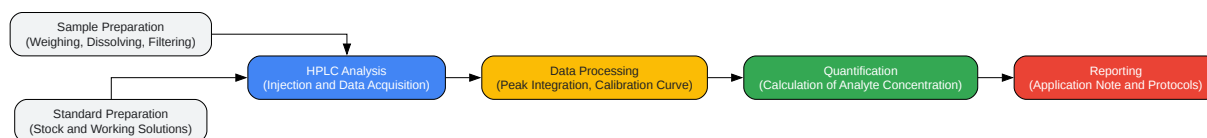
Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following is a summary of typical validation parameters and their expected outcomes.

Quantitative Data

Parameter	Result
Retention Time (tR)	Approximately 6.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

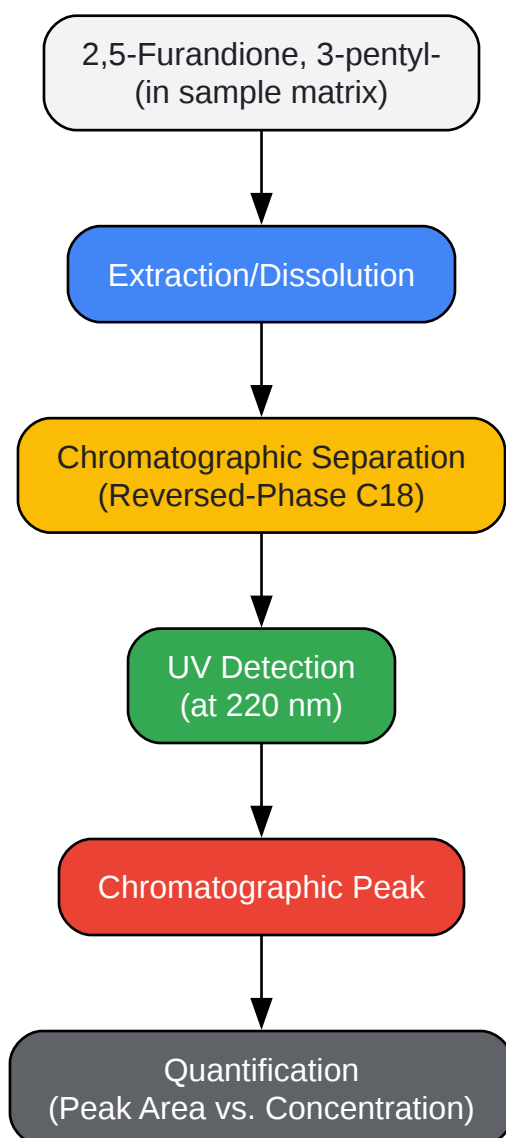
Experimental Workflow



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Caption: Experimental workflow for the quantification of **2,5-Furandione, 3-pentyl-**.

Signaling Pathway (Logical Relationship)



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Caption: Logical flow from analyte to quantification in the HPLC method.

Conclusion

The described HPLC method provides a reliable and efficient tool for the quantification of **2,5-Furandione, 3-pentyl-**. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data demonstrate the method's robustness and accuracy, making it a valuable asset for professionals in the field of drug development and chemical analysis.

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